molecular formula C12H15Cl2NO2S B079475 1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine CAS No. 5357-46-0

1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine

Cat. No. B079475
CAS RN: 5357-46-0
M. Wt: 308.2 g/mol
InChI Key: JKIAXUYHVXSVCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine, also known as DPSMP, is a chemical compound that belongs to the class of sulfonyl piperidine derivatives. It has been extensively studied in recent years due to its diverse applications in scientific research. DPSMP is a potent inhibitor of the neuronal nitric oxide synthase (nNOS) enzyme, which makes it a valuable tool for studying the role of nitric oxide (NO) in various physiological processes.

Scientific Research Applications

1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine has been widely used in scientific research to investigate the role of NO in various physiological processes. It has been shown to inhibit the activity of nNOS in the brain, which leads to a decrease in NO production. This, in turn, has been linked to a range of effects, including improved cognitive function, reduced inflammation, and decreased oxidative stress.

Mechanism Of Action

1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine acts as a competitive inhibitor of nNOS, binding to the enzyme's active site and preventing the conversion of L-arginine to NO. This results in a decrease in NO production, which can have a range of effects depending on the physiological context.

Biochemical And Physiological Effects

The effects of 1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine on biochemical and physiological processes are diverse and context-dependent. In the brain, 1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine has been shown to improve cognitive function and reduce inflammation and oxidative stress. In the cardiovascular system, 1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine has been linked to improved endothelial function and reduced blood pressure. In the immune system, 1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine has been shown to reduce inflammation and improve the response to bacterial infections.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine in lab experiments is its high specificity for nNOS. This allows researchers to selectively target the enzyme and investigate its role in various physiological processes. However, one limitation of using 1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine is its relatively low solubility in water, which can make it difficult to administer in certain contexts.

Future Directions

There are several future directions for research on 1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine. One area of interest is the potential use of 1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine as a therapeutic agent for various neurological and cardiovascular disorders. Another area of interest is the development of new compounds based on the structure of 1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine that could have improved efficacy and selectivity for nNOS inhibition. Additionally, further research is needed to fully understand the role of NO in various physiological processes and to elucidate the mechanisms underlying the effects of 1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine.

Synthesis Methods

The synthesis of 1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-methylpiperidine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

properties

CAS RN

5357-46-0

Product Name

1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine

Molecular Formula

C12H15Cl2NO2S

Molecular Weight

308.2 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)sulfonyl-2-methylpiperidine

InChI

InChI=1S/C12H15Cl2NO2S/c1-9-4-2-3-7-15(9)18(16,17)12-8-10(13)5-6-11(12)14/h5-6,8-9H,2-4,7H2,1H3

InChI Key

JKIAXUYHVXSVCZ-UHFFFAOYSA-N

SMILES

CC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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